molecular formula C3H4Na2O5 B145851 Disodium Propanedioate Hydrate CAS No. 26522-85-0

Disodium Propanedioate Hydrate

Cat. No.: B145851
CAS No.: 26522-85-0
M. Wt: 166.04 g/mol
InChI Key: INIYRMMIDZWSKY-UHFFFAOYSA-L
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Description

Disodium Propanedioate Hydrate, also known as this compound, is a useful research compound. Its molecular formula is C3H4Na2O5 and its molecular weight is 166.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Downstream Processing in Microbial Production

  • Microbial Production of Diols: Disodium Propanedioate Hydrate plays a role in the microbial production of diols, such as 1,3-propanediol. The separation of these diols from fermentation broth is significant, accounting for over 50% of the total production costs. Methods for separation, including evaporation, distillation, and membrane filtration, are crucial in the microbial production of diols (Xiu & Zeng, 2008).

Wet Oxidation in Alumina Industrial Liquor

  • Wet Oxidation of Disodium Malonate: this compound is a key component in the wet oxidation process, specifically in the alumina industrial liquor. Its oxidation in highly alkaline media leads to the formation of sodium carbonate and sodium oxalate. This process is crucial for selective organic removal in industrial applications (Eyer et al., 2002).

Cosmetic Applications

  • Effect on Skin Hydration: In the cosmetic industry, Propanediol, which is related to this compound, is used as a humectant in products aimed at improving skin hydration and efficiency of the skin barrier. Studies on its concentration and combination with other compounds have shown its effectiveness in skin care (McNair, 2021).

Structural Investigations

  • Study of Aqueous Solutions: Research on the structure of aqueous solutions of diols, including Propanediol compounds, involves investigating their interactions with water. Techniques like adiabatic compressibility measurements and positron annihilation methods reveal insights into the rigidity of water networks formed through hydrogen bonds (Jerie et al., 1999).

Safety and Hazards

Disodium Propanedioate Hydrate should be handled with care to avoid contact with skin and eyes . In case of contact, it is recommended to rinse the affected area with water . More research is needed to provide a detailed safety and hazards analysis of this compound.

Mechanism of Action

Target of Action

Sodium malonate hydrate primarily targets beryllium and copper . It acts as a complexing agent , binding to these elements and facilitating their determination in various biochemical assays .

Mode of Action

The compound interacts with its targets (beryllium and copper) through a process known as chelation . This involves the formation of multiple bonds between the sodium malonate hydrate and the target element, resulting in a stable complex . Additionally, it is recognized to function as a proton acceptor , leading to speculation that it may act as a catalyst in diverse biochemical reactions .

Biochemical Pathways

Sodium malonate hydrate is known to play a role in the malonate metabolism pathway . It is a three-carbon dicarboxylic acid and is recognized as a competitive inhibitor of succinate dehydrogenase , an enzyme involved in the citric acid cycle . This suggests that sodium malonate hydrate may have significant effects on energy production and other downstream metabolic processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium malonate hydrate is currently limited. Given its use in biochemical research, it is likely that these properties would be influenced by factors such as the route of administration, the concentration used, and the specific experimental conditions .

Result of Action

The chelation of beryllium and copper by sodium malonate hydrate can facilitate the determination of these elements in biochemical assays . Additionally, its role as a competitive inhibitor of succinate dehydrogenase may impact energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of sodium malonate hydrate can be influenced by various environmental factors. These may include the pH of the solution, the presence of other ions or compounds, and the temperature . As such, these factors should be carefully controlled during biochemical assays to ensure accurate and reliable results .

Biochemical Analysis

Biochemical Properties

Sodium malonate hydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it acts as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle . This interaction alters the normal functioning of the enzyme, thereby influencing the biochemical reactions within the cell .

Cellular Effects

The effects of sodium malonate hydrate on cells are diverse and depend on the type of cell and the cellular processes involved. For example, in yeast cells, sodium malonate hydrate has been shown to augment the damaging effect of heat shock on the yeasts utilizing glucose (or other sugars) by means of oxidative phosphorylation . It does not influence, and sometimes even improves, the thermotolerance of the yeasts utilizing glucose through fermentation .

Molecular Mechanism

The molecular mechanism of action of sodium malonate hydrate involves its binding interactions with biomolecules and its impact on enzyme activity and gene expression. As a competitive inhibitor of succinate dehydrogenase, sodium malonate hydrate binds to the active site of the enzyme, preventing the normal substrate, succinate, from binding . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of sodium malonate hydrate can change over time in laboratory settings. For instance, in yeast cells subjected to heat shock, the damaging effect of sodium malonate hydrate was observed to increase over time

Dosage Effects in Animal Models

The effects of sodium malonate hydrate can vary with different dosages in animal models. For instance, in a mouse model of myocardial infarction, a single infusion of sodium malonate hydrate (16 mg/kg/min for 10 min) upon reperfusion gave a significant cardioprotective effect

Metabolic Pathways

Sodium malonate hydrate is involved in the citric acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction can affect metabolic flux and metabolite levels within the cell. The specific details of these effects and the potential interactions with other enzymes or cofactors require further study.

Properties

IUPAC Name

disodium;propanedioate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIYRMMIDZWSKY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370603
Record name Disodium Propanedioate Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26522-85-0
Record name Disodium Propanedioate Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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